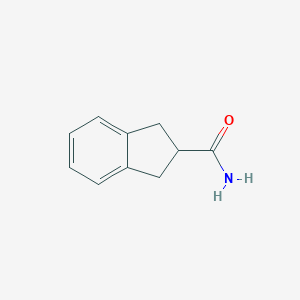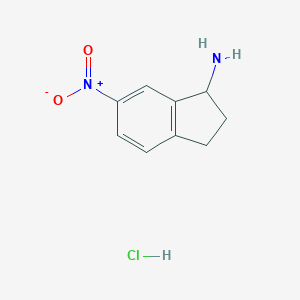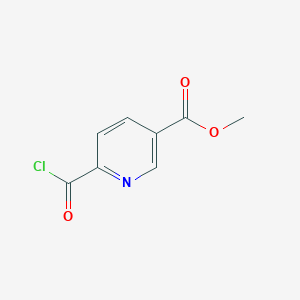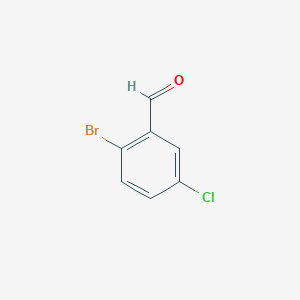
2-Bromo-5-chlorobenzaldehyde
概要
説明
Synthesis Analysis
The synthesis of halogenated benzaldehydes, such as 2-Bromo-5-chlorobenzaldehyde, typically involves halogenation reactions where halides are introduced into specific positions on the benzene ring. These reactions can be guided by directing groups or through controlled conditions to achieve the desired substitution pattern. While specific synthesis routes for 2-Bromo-5-chlorobenzaldehyde are not detailed in the provided literature, methods like the Friedel-Crafts acylation followed by halogenation or direct halogenation of pre-existing benzaldehyde compounds are common practices in synthesizing such derivatives.
Molecular Structure Analysis
The molecular structure of halogenated compounds like 2-Bromo-5-chlorobenzaldehyde is influenced by the presence of halogen atoms, which can affect the electronic distribution and steric hindrance within the molecule. Electron-diffraction studies of similar molecules have highlighted the impact of halogen substitution on molecular geometry, including bond lengths and angles, suggesting a significant role of halogen atoms in dictating the structural parameters of these compounds (Schāfer, Samdal, & Hedberg, 1976).
Chemical Reactions and Properties
Halogenated benzaldehydes participate in various chemical reactions, leveraging the reactive aldehyde group and the halogen atoms' ability to undergo nucleophilic substitution reactions. They are key intermediates in forming Schiff bases, heterocycles, and in cross-coupling reactions which are foundational in synthesizing complex organic molecules. For instance, compounds synthesized from halogenated benzaldehydes have shown to form structures with significant antibacterial activity, highlighting the chemical utility of such derivatives (Li, 2009).
科学的研究の応用
Infrared Spectroscopy of Halobenzaldehydes : A study by Parlak & Ramasami (2020) investigated 2-bromo-4-chlorobenzaldehyde using infrared spectroscopy and density functional theory. They explored the solvent effect on carbonyl stretching vibration and the correlations between experimental IR data for different solvents.
Transition Metal Complexes and Halobenzaldehydes : Blum, Aizenshtat, & Iflah (1976) conducted research on the reaction of halogenated benzaldehydes, including 2-bromo-4-tolualdehyde (a derivative of 2-bromo-5-chlorobenzaldehyde), with transition metal complexes (Blum, Aizenshtat, & Iflah, 1976).
Electrochemistry of Polyacrylamide Functionalized with Schiff Bases : Hasdemir et al. (2011) investigated the electrochemical behavior of polymers functionalized with derivatives of halobenzaldehydes, including 2-hydroxy-5-bromobenzaldehyde and 2-hydroxy-5-chlorobenzaldehyde (Hasdemir, Deletioglu, Solak, & Sarı, 2011).
Synthesis of Heteroditopic Ligands : Wang et al. (2006) used 5-substituted salicylaldehydes, including derivatives of 2-bromo-5-chlorobenzaldehyde, for the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang, Wilson, Blake, Collinson, Tasker, & Schröder, 2006).
Synthesis of Halogenated Aromatic Compounds : Jasouri et al. (2010) explored the synthesis of 4-chloro-1-indanone from 2-chlorobenzaldehyde and its subsequent bromination (Jasouri, Khalafy, Badali, & Piltan, 2010).
Rotational Isomerism in Halobenzaldehydes : Crowder & Northam (1969) studied the infrared spectra of m-chlorobenzaldehyde and m-bromobenzaldehyde, highlighting the existence of rotational isomers in these compounds (Crowder & Northam, 1969).
Molecular Structure Studies : Schāfer, Samdal, & Hedberg (1976) focused on the molecular structure of 2-chlorobenzaldehyde, which is structurally similar to 2-bromo-5-chlorobenzaldehyde (Schāfer, Samdal, & Hedberg, 1976).
Safety And Hazards
The safety data sheet for 2-Bromo-5-chlorobenzaldehyde indicates that it is a combustible liquid and may cause skin and eye irritation . It may also be harmful if inhaled and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .
特性
IUPAC Name |
2-bromo-5-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-2-1-6(9)3-5(7)4-10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIISHLMCTDMUHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40572312 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorobenzaldehyde | |
CAS RN |
174265-12-4 | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40572312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


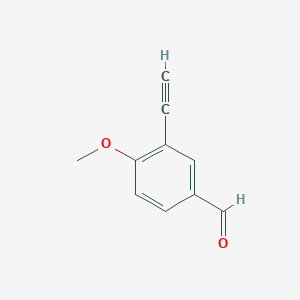

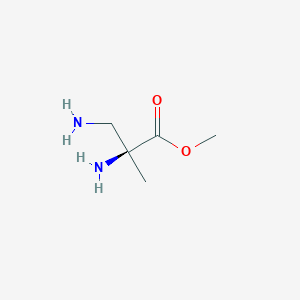

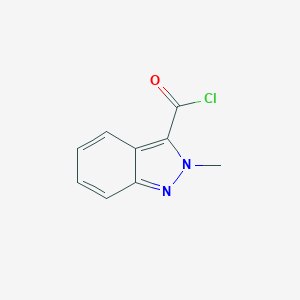



![6-Methyl-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B66670.png)
